
Beta-Amyloid (35-43)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Amyloid (35-43) is a useful research compound. Molecular weight is 846.1. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (35-43) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (35-43) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Role in Alzheimer's Disease Pathogenesis
Aβ(35-43) is a critical component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. Research indicates that this peptide is involved in the aggregation process that leads to plaque formation. The aggregation of Aβ peptides, particularly the longer forms like Aβ(42), is considered a key event in AD pathology.
- Oligomer Formation : Aβ(35-43) can form soluble oligomers that are believed to be more toxic than fibrillar aggregates. These oligomers disrupt synaptic function and contribute to neurodegeneration, making them a target for therapeutic intervention .
Diagnostic Applications
The measurement of Aβ levels in cerebrospinal fluid (CSF) and through imaging techniques has been instrumental in diagnosing Alzheimer's disease.
- CSF Biomarkers : Studies have shown that CSF levels of Aβ(1-42) decrease in AD patients compared to healthy controls, indicating its potential as a biomarker for early diagnosis . While Aβ(35-43) is not typically measured directly, its presence is inferred from the overall amyloid burden.
- PET Imaging : Positron Emission Tomography (PET) imaging using tracers like Pittsburgh Compound B (PiB) allows visualization of amyloid plaques in vivo. Lower PiB uptake correlates with lower concentrations of soluble Aβ, aiding in distinguishing AD from other dementias .
Therapeutic Strategies
Research into Aβ(35-43) has led to various therapeutic strategies aimed at modulating its effects and preventing or reversing AD progression.
- Monoclonal Antibodies : Antibodies targeting specific forms of Aβ, including oligomers, are being developed to reduce plaque formation and toxicity. These therapies aim to enhance clearance of amyloid deposits from the brain .
- Small Molecule Inhibitors : Compounds that inhibit the aggregation of Aβ peptides or promote their degradation are under investigation. These small molecules target different stages of the amyloidogenic pathway, potentially altering the course of AD .
Case Studies and Research Findings
Several studies have provided insights into the role of Aβ(35-43) in Alzheimer's disease:
特性
分子量 |
846.1 |
---|---|
配列 |
MVGGVVIAT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。